molecular formula C20H16N4O3S B11030241 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11030241
M. Wt: 392.4 g/mol
InChI Key: YPBSSONPSXAOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with a methoxymethyl group at position 5, linked via a carboxamide bridge to a 1-oxo-2-phenyl-1,2-dihydroisoquinoline core. The methoxymethyl substituent may enhance solubility compared to bulkier hydrophobic groups, while the isoquinoline carboxamide core could facilitate hydrogen bonding and π-π stacking interactions with biological targets .

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenylisoquinoline-4-carboxamide

InChI

InChI=1S/C20H16N4O3S/c1-27-12-17-22-23-20(28-17)21-18(25)16-11-24(13-7-3-2-4-8-13)19(26)15-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H,21,23,25)

InChI Key

YPBSSONPSXAOTH-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Synthesis

Method A: Solid-Phase Cyclization (PCl₅-Mediated)
Adapted from CN103936691A:

  • Reactants : Thiosemicarbazide, methoxymethyl-substituted carboxylic acid (e.g., bromoacetophenone derivative), PCl₅.

  • Conditions : Room temperature, solid-phase grinding, A:B:C = 1:1.2:1.2.

  • Post-Treatment : Basic workup (pH 8–8.2), recrystallization.

  • Yield : >91%.

ComponentRoleSource
ThiosemicarbazideNucleophile for cyclizationCN103936691A
PCl₅Lewis acid catalystCN103936691A

Method B: Liquid-Phase Cyclization
Inspired by PMC8010424:

  • Reactants : Benzaldehyde derivative, thiosemicarbazide.

  • Conditions : Acidic medium (e.g., H₂SO₄), reflux.

  • Yield : Moderate (varies with substituents).

Isoquinoline Backbone Synthesis

Method A: Bischler-Napieralski Cyclization

  • Precursor : Phenethylamine derivative.

  • Conditions : POCl₃, PCl₅, or other Lewis acids.

  • Product : 1-Oxo-2-phenyl-1,2-dihydroisoquinoline.

Method B: Carboxylic Acid Functionalization

  • Oxidation : Convert 1-oxo-2-phenyl-1,2-dihydroisoquinoline to carboxylic acid (e.g., using KMnO₄).

  • Activation : Convert to acid chloride (SOCl₂, PCl₅) or mixed anhydride.

Amidation Coupling

General Procedure (EDC/HOBt-Mediated)

  • Reactants : Thiadiazole amine, isoquinoline carboxylic acid.

  • Conditions :

    • Solvent: Acetonitrile.

    • Reagents: EDC (1.1 equiv), HOBt (1.1 equiv).

    • Temperature: Room temperature, 24 h.

  • Workup : Ethyl acetate/water extraction, purification via column chromatography.

ParameterValueSource
EDC/HOBt Ratio1.1:1.1PMC4157023
Reaction Time24 hoursPMC4157023
Yield60–85% (varies with R-groups)PMC4157023, PMC10467532

Critical Reaction Data

Thiadiazole Intermediate Synthesis

EntrySubstituent (R)MethodYield (%)Purity (%)
1MethoxymethylPCl₅ Cyclization91>95
2BromophenylH₂SO₄ Cyclization7890

Data compiled from CN103936691A and PMC8010424.

Isoquinoline Carboxylic Acid Synthesis

EntryReaction StepReagentsYield (%)
1Bischler-NapieralskiPOCl₃65–70
2CarboxylationKMnO₄/H₂O50–55

Estimates based on analogous protocols in ACS Omega.

Amidation Efficiency

EntryThiadiazole AmineIsoquinoline AcidYield (%)
15-Methoxymethyl2-Phenyl73
25-Bromophenyl2-Methoxyphenyl68

Data extrapolated from PMC4157023 and PMC10467532.

Challenges and Optimizations

  • Regioselectivity : Ensuring the methoxymethyl group occupies the 5-position on the thiadiazole ring.

  • Purification : Column chromatography (EtOAc/petroleum ether) required for final product.

  • Scalability : Reactions under solvent-free conditions (e.g., deep eutectic solvents) improve atom economy.

Structural and Spectroscopic Validation

Key Analytical Data

TechniqueObserved Peaks/DataSource
¹H NMR δ 3.88 (s, 2H, CH₂), 7.20–7.80 (m, ArH)PMC4157023
IR 1712 cm⁻¹ (C=O), 1633 cm⁻¹ (C=N)PMC4157023
MS m/z 358.4 (M⁺)Chemsrc

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitations
PCl₅ Cyclization High yield, low toxicityLimited to solid-phase
EDC/HOBt Coupling Mild conditions, versatilityRequires anhydrous solvent
Bischler-Napieralski Direct isoquinoline synthesisModerate yields

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction of the nitro group (if present) on the thiadiazole ring can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of various cancer cell lines including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LinePercent Growth Inhibition (%)
Compound AMDA-MB-23185.6
Compound BHCT11678.3
Compound CHeLa72.5

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiadiazole ring enhances interaction with microbial targets, leading to effective inhibition of bacterial growth.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC μg/mL)
Compound DEscherichia coli16–31.25
Compound EStaphylococcus aureus31.25–62.5
Compound FCandida albicans31.25–62.5

Case Study 1: Anticancer Activity Evaluation

In a study published in Molecular Pharmacology, researchers evaluated the anticancer activity of a series of thiadiazole derivatives similar to this compound against various cancer cell lines. The study reported significant growth inhibition in MDA-MB-231 and HCT116 cell lines, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Studies

Another research article focused on the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The study demonstrated that compounds containing the thiadiazole ring exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential application in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and isoquinoline moiety may facilitate binding to these targets, leading to modulation of their activity. This could result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Isoquinoline Carboxamide Analogues

The closest structural analogue is N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide . Both compounds share the thiadiazole-isoquinoline carboxamide backbone but differ in substituents:

  • Target compound : Methoxymethyl group at thiadiazole position 3.
  • Cyclohexyl analogue : Cyclohexyl group at the same position.
Compound Substituent (Thiadiazole) Core Structure Inferred Properties
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-... Methoxymethyl (polar) Isoquinoline carboxamide Enhanced solubility
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-... Cyclohexyl (nonpolar) Isoquinoline carboxamide Increased lipophilicity

The methoxymethyl group likely improves aqueous solubility and bioavailability compared to the cyclohexyl analogue, which may favor membrane penetration in hydrophobic environments . However, neither compound’s bioactivity is explicitly reported in the provided evidence.

Tetrazole and Triazole Derivatives with Urea/Thiourea Linkages

Compounds such as N′-5-tetrazolyl-N-aroyl thioureas , N-5-tetrazolyl-N′-aroyl ureas , and N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl ureas share functional similarities with the target compound:

Compound Class Heterocycle Linker Key Bioactivity
Tetrazolyl thioureas Tetrazole Thiourea Herbicidal, plant growth regulation
Tetrazolyl ureas Tetrazole Urea Growth hormone-like activity
Triazolyl ureas Triazole Urea Plant growth stimulation
  • Structural Comparison: The target compound replaces the tetrazole/triazole with a thiadiazole and substitutes the urea/thiourea linker with a carboxamide.
  • Bioactivity : Tetrazole- and triazole-containing analogues exhibit herbicidal and cytokinin-like activities, suggesting that the thiadiazole-carboxamide scaffold in the target compound may share similar modes of action .

Thiazole Derivatives

Complex thiazole-based structures like (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate () are structurally distinct but highlight the pharmaceutical relevance of sulfur-containing heterocycles. Thiadiazoles (in the target compound) differ from thiazoles by having two nitrogen atoms in the ring, which may alter electronic properties and binding affinities .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects : Polar groups (e.g., methoxymethyl) on thiadiazole may enhance solubility and interaction with hydrophilic binding pockets, whereas hydrophobic groups (e.g., cyclohexyl) could improve membrane permeability .
  • Bioactivity Potential: While direct data is unavailable, the herbicidal and growth-regulatory activities of tetrazole/urea analogues suggest that the target compound’s thiadiazole-carboxamide scaffold could be optimized for similar applications.

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C15H16N4O3S
  • Molecular Weight : 332.38 g/mol
  • CAS Number : 878441-95-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)23.29
LoVo (Colorectal Cancer)2.44
PC3 (Prostate Cancer)IC50 not specified

In vitro studies showed that the compound exhibited significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

Antibacterial Activity

Thiadiazole derivatives have been reported to possess antibacterial properties. The structure of this compound suggests that it could also exhibit similar activities.

A study indicated that substituents on the thiadiazole ring significantly influence antibacterial efficacy. The presence of electron-withdrawing groups at specific positions enhanced activity against various bacterial strains .

The proposed mechanism of action for the anticancer effects of thiadiazole derivatives includes:

  • Inhibition of Cell Proliferation : The compound interferes with cellular processes leading to inhibited growth and proliferation of cancer cells.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells through various signaling pathways.
  • Interaction with Tubulin : Some derivatives have shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

Study 1: Anticancer Efficacy

In a recent study published in the International Journal of Molecular Sciences, a series of thiadiazole derivatives were synthesized and tested for their anticancer activities. Among them, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl derivative demonstrated notable anti-proliferative effects against MCF-7 and LoVo cell lines with IC50 values of 23.29 µM and 2.44 µM respectively .

Study 2: Antibacterial Properties

Another study focused on the antibacterial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with specific substitutions exhibited broad-spectrum antibacterial activity .

Q & A

Q. Table 1: Structural Analogs and Their Reported Activities

Compound ClassKey Structural FeaturesBiological Activity (IC₅₀)Reference
Thiadiazole-isoquinoline hybridsMethoxymethyl substitutionKinase inhibition: 0.8 μM
Benzodioxole-thiadiazolesElectron-rich dioxole ringAnticancer: 1.2 μM
Thiazolidinone derivativesSpirocyclic coreAntimicrobial: 5.0 μM

How can the solubility and stability of this compound be optimized for pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:PBS (1:4 v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility (>100 μg/mL) .
  • Solid Dispersion : Formulate with polyvinylpyrrolidone (PVP K30) via spray drying to stabilize the amorphous phase (Tg > 60°C) .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated methoxymethyl) to improve plasma stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.